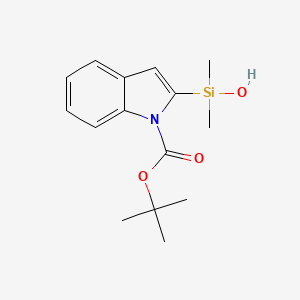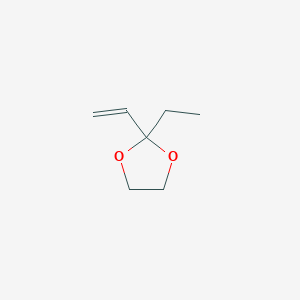
N-Boc-2-indolyldimethylsilanol
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-indolyldimethylsilanol typically involves the reaction of 2-indolyltrimethylsilane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-2-indolyldimethylsilanol primarily undergoes palladium-catalyzed cross-coupling reactions. These reactions are crucial in forming carbon-silicon bonds, which are valuable in organic synthesis .
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate or palladium chloride.
Bases: Triethylamine or potassium carbonate.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products of these reactions are typically silicon-containing organic compounds, which can be further functionalized for various applications.
Wissenschaftliche Forschungsanwendungen
N-Boc-2-indolyldimethylsilanol is used in several scientific research applications:
Chemistry: As a silicon nucleophile in cross-coupling reactions, it helps in the synthesis of complex organic molecules.
Biology: Potential use in the development of silicon-based biomolecules.
Medicine: Research into silicon-containing drugs and their pharmacological properties.
Industry: Used in the synthesis of silicon-based materials and polymers.
Wirkmechanismus
The mechanism of action for N-Boc-2-indolyldimethylsilanol in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-silicon intermediate. This intermediate facilitates the transfer of the silicon group to the organic substrate, forming a new carbon-silicon bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilylindole: Another silicon-containing indole derivative.
N-Boc-2-indolyltrimethylsilane: Similar in structure but with a trimethylsilyl group instead of a dimethylsilanol group.
Uniqueness
N-Boc-2-indolyldimethylsilanol is unique due to its hydroxydimethylsilyl group, which provides distinct reactivity compared to other silicon-containing indole derivatives. This makes it particularly useful in specific cross-coupling reactions where other silicon groups may not be as effective .
Eigenschaften
IUPAC Name |
tert-butyl 2-[hydroxy(dimethyl)silyl]indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3Si/c1-15(2,3)19-14(17)16-12-9-7-6-8-11(12)10-13(16)20(4,5)18/h6-10,18H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJIKJGACIMUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1[Si](C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478184 | |
| Record name | N-Boc-2-indolyldimethylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784161-48-4 | |
| Record name | N-Boc-2-indolyldimethylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[4-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B1626578.png)








